methyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate
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Overview
Description
Methyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate is an organic compound with a complex structure that includes a benzoate ester, a methoxyphenyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate typically involves a multi-step process. One common method includes the acylation of 4-methoxyphenylpropanoic acid with methyl 2-aminobenzoate under controlled conditions. The reaction is often catalyzed by a suitable base, such as triethylamine, and carried out in an organic solvent like dichloromethane. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification methods to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the amide linkage can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the amide linkage would produce an amine derivative.
Scientific Research Applications
Methyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the amide linkage can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[3-(4-hydroxyphenyl)propanoyl]amino}benzoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl 2-{[3-(4-chlorophenyl)propanoyl]amino}benzoate: Contains a chlorine atom instead of a methoxy group.
Uniqueness
Methyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in specific interactions that other substituents may not, making this compound particularly valuable in certain applications.
Properties
IUPAC Name |
methyl 2-[3-(4-methoxyphenyl)propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-22-14-10-7-13(8-11-14)9-12-17(20)19-16-6-4-3-5-15(16)18(21)23-2/h3-8,10-11H,9,12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIBUNNVWBWQKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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